molecular formula C15H18N2O2 B12787195 8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione CAS No. 92870-07-0

8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione

Cat. No.: B12787195
CAS No.: 92870-07-0
M. Wt: 258.32 g/mol
InChI Key: ZFBXXNWUZNCKIR-UHFFFAOYSA-N
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Description

8-Benzyl-6,9-diazaspiro(45)decane-7,10-dione is a chemical compound with the molecular formula C15H20N2O2 It is a member of the diazaspirodecane family, characterized by a spirocyclic structure that includes a benzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione typically involves the reaction of benzylamine with a suitable cyclic ketone under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the spirocyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of automated systems and advanced purification techniques ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    8-Methyl-6,9-diazaspiro(4.5)decane-7,10-dione: A structurally similar compound with a methyl group instead of a benzyl group.

    6,9-Diazaspiro(4.5)decane-7,10-dione: A simpler analog without the benzyl substitution.

Uniqueness

8-Benzyl-6,9-diazaspiro(4.5)decane-7,10-dione is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

92870-07-0

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

8-benzyl-6,9-diazaspiro[4.5]decane-7,10-dione

InChI

InChI=1S/C15H18N2O2/c18-13-12(10-11-6-2-1-3-7-11)16-14(19)15(17-13)8-4-5-9-15/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,18)

InChI Key

ZFBXXNWUZNCKIR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(=O)NC(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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